molecular formula C20H18N2O3 B2692319 2-Anilino-3-morpholin-4-ylnaphthalene-1,4-dione CAS No. 307541-95-3

2-Anilino-3-morpholin-4-ylnaphthalene-1,4-dione

Cat. No. B2692319
CAS RN: 307541-95-3
M. Wt: 334.375
InChI Key: XXMWKFRERSOEPV-UHFFFAOYSA-N
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Description

2-Anilino-3-morpholin-4-ylnaphthalene-1,4-dione, also known as AMND, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of naphthalene-1,4-dione derivatives and has been found to exhibit a variety of biochemical and physiological effects. In

Scientific Research Applications

Enantioselective Catalysis

  • Application : Used in enantioselective catalysis involving palladium(0) olefin complexes. These complexes demonstrate different dynamic behaviors in solution and offer high enantioselectivity in certain chemical reactions.
  • Reference : (Selvakumar et al., 1999)

Synthesis of Hydroxylnaphthalene-1,4-dione Derivatives

  • Application : Utilized in the synthesis of hydroxylnaphthalene-1,4-dione derivatives via a one-pot, environmentally friendly method. This synthesis process has advantages in yield, mild reaction conditions, and cost-efficiency.
  • Reference : (Liu, Zhou, & Gao, 2014)

Chemosensors for Transition Metal Ions

  • Application : Used in the synthesis of chemosensors for detecting transition metal ions. These compounds show remarkable selectivity towards Cu2+ ions and undergo color changes upon complexation.
  • Reference : (Gosavi-Mirkute et al., 2017)

Inhibition of Src Kinase Activity

  • Application : Plays a role in the optimization of compounds for inhibiting Src kinase activity, crucial for cancer treatment and cellular proliferation control.
  • Reference : (Boschelli et al., 2001)

Non-purine Xanthine Oxidase Inhibitors

  • Application : Studied for its potential as a non-purine inhibitor of xanthine oxidase, with implications in treating gout and other conditions related to excessive uric acid production.
  • Reference : (Šmelcerović et al., 2013)

Antifungal and Antibacterial Agents

  • Application : Investigated for its use in the synthesis of compounds with potent antifungal and antibacterial activities.
  • Reference : (Tandon et al., 2010)

properties

IUPAC Name

2-anilino-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19-15-8-4-5-9-16(15)20(24)18(22-10-12-25-13-11-22)17(19)21-14-6-2-1-3-7-14/h1-9,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMWKFRERSOEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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